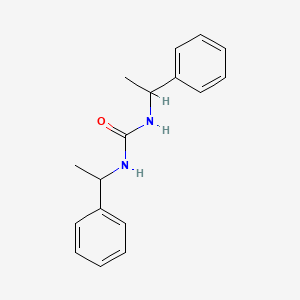

1,3-Bis(1-phenylethyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

86918-15-2 |

|---|---|

Molecular Formula |

C17H20N2O |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

1,3-bis(1-phenylethyl)urea |

InChI |

InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)18-17(20)19-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19,20) |

InChI Key |

DECSQLJEZMEBEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N,N'-Bis(1-phenylethyl)urea

Reaction of 1-Phenylethylamine (B125046) with Carbonylating Reagents

A traditional and widely employed method for synthesizing N,N'-bis(1-phenylethyl)urea involves the reaction of 1-phenylethylamine with a carbonylating agent. Phosgene (B1210022) was historically a common reagent for this transformation; however, due to its high toxicity and hazardous nature, safer alternatives are now preferred. nih.gov

Triphosgene (B27547), a crystalline solid, serves as a safer and more manageable substitute for phosgene. nih.govtandfonline.com The reaction typically involves treating 1-phenylethylamine with triphosgene to form an isocyanate intermediate. nih.govtandfonline.com This intermediate can then react with another molecule of 1-phenylethylamine to yield the desired urea (B33335). The reaction is often carried out in a solvent like dichloromethane (B109758) (CH2Cl2) at controlled temperatures. tandfonline.com

Another common carbonylating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction of CDI with (S)-1-phenylethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF) can produce the target urea. However, this reaction can sometimes be complicated by the formation of the undesired N,N'-bis((S)-1-phenylethyl)urea as a side product. acs.org Slow addition of a dilute solution of the amine at low temperatures can help to suppress the formation of this side product. acs.org

Transamidation Approaches in Urea Synthesis

Transamidation offers an alternative pathway to N,N'-bis(1-phenylethyl)urea. This method involves the reaction of a primary amide or urea with an amine, effectively exchanging the amino group. For instance, the reaction of urea with 1-phenylethylamine can lead to the formation of the desired product. rsc.org This reaction can be catalyzed by various agents to improve efficiency. One study reported the use of Fe(OH)3@Fe3O4 magnetic nanoparticles as a catalyst for the transamidation of urea with 1-phenylethylamine, achieving an isolated yield of 82%. rsc.org

B(OCH2CF3)3 has also been shown to be an effective catalyst for the transamidation of dimethylformamide (DMF) with a range of amines to produce formamides, which can be further utilized in urea synthesis. acs.org

Catalytic Synthesis Protocols (e.g., Ruthenium Catalysis)

Catalytic methods provide an atom-economical and environmentally benign route to urea synthesis. Ruthenium-based catalysts have shown significant promise in this area. One approach involves the direct synthesis of symmetrical N,N'-dialkylureas from carbon dioxide and amines, catalyzed by ruthenium complexes. tib.eunih.gov These reactions often proceed via the N-H activation of amines. nih.govacs.org

Another innovative ruthenium-catalyzed protocol utilizes methanol (B129727) as a C1 source for urea synthesis, producing hydrogen gas as the only byproduct. ibs.re.kr This method is highly atom-economical and avoids the use of harmful reagents. Chiral amines, such as (R)-1-phenylethylamine, can be used in these reactions to produce the corresponding chiral ureas with no epimerization. ibs.re.kr

Oxovanadium(V) catalysts have also been employed for the synthesis of ureas from disilylamines and carbon dioxide under ambient pressure. nih.govacs.org This method allows for the synthesis of chiral ureas, such as N,N'-bis[(1R)-1-phenylethyl]urea, without loss of chirality. nih.govacs.org

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification steps. Several MCRs have been developed for the synthesis of ureas and related compounds.

One such strategy involves a microwave-assisted Staudinger–aza-Wittig reaction. beilstein-journals.orgbeilstein-journals.org In this one-pot, two-step process, an azide (B81097) is first converted to an isocyanate, which then reacts with an amine to form the urea. This method has been successfully used to synthesize N,N'-bis(1-phenylethyl)urea in high yield (92%). beilstein-journals.org

Another example is the Biginelli-type reaction, which is a three-component reaction between an aldehyde, a β-ketoester, and a urea or thiourea (B124793). beilstein-journals.org While not directly producing 1,3-bis(1-phenylethyl)urea, this methodology highlights the power of MCRs in synthesizing complex urea-containing heterocycles.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any synthetic protocol. Key parameters that are often varied include the choice of solvent, catalyst, temperature, reaction time, and reactant concentrations.

For instance, in the synthesis of chiral amides via carbene insertion, a range of copper and rhodium catalysts were screened, with dirhodium(II) acetate (B1210297) providing the best yield. nih.gov Similarly, in the development of chiral urea-quaternary ammonium (B1175870) salt hybrid catalysts, different solvents and bases were tested to identify the optimal combination for asymmetric reactions. rsc.org

In the synthesis of N,N'-disubstituted ureas via a microwave-assisted one-pot reaction, the reaction time and microwave power can be adjusted to optimize the yield. researchgate.net For catalytic reactions, the catalyst loading is another important parameter to consider. Lowering the catalyst loading can sometimes reduce catalytic performance. rsc.org

The table below summarizes the optimization of various synthetic routes leading to ureas.

| Catalyst/Reagent | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fe(OH)3@Fe3O4 | Urea, 1-Phenylethylamine | - | - | - | 82 | rsc.org |

| PS-PPh2, CO2 | Azide, (±)-1-Phenylethylamine | - | 50 | - | 92 | beilstein-journals.org |

| NH4VO3 | Disilylamine, CO2 | DMA | 120 | 15 | Good | nih.govacs.org |

| Ruthenium pincer complex | Methanol, (R)-1-Phenylethylamine | - | - | - | Good to Excellent | ibs.re.kr |

| Triphosgene | Phenethylamines, 5-Methoxy-1-aminotetralin | THF | 0-25 | - | 73-76 | nih.govtandfonline.com |

Control of Side Product Formation in Chiral Urea Synthesis

A significant challenge in the synthesis of chiral ureas, including this compound, is the control of side product formation, which can affect both the yield and the enantiomeric purity of the desired product.

One common side product in the reaction of 1-phenylethylamine with carbonylating agents like CDI is the symmetrical urea, N,N'-bis((S)-1-phenylethyl)urea. acs.org The formation of this byproduct can be suppressed by carefully controlling the reaction conditions, such as the rate of addition of the amine and the reaction temperature. acs.org

In catalytic syntheses, the formation of symmetrical ureas can also be a competing reaction when synthesizing unsymmetrical ureas. For example, in the oxovanadium(V)-catalyzed reaction of a disilylamine with an amine and carbon dioxide, the formation of the symmetrical urea was observed as a byproduct. acs.org

Furthermore, in the alkylation of the dianion of N',N'-bis(α-phenylethyl)-N-carbobenzyloxypropionamide, the formation of diastereomeric products is a key consideration. The diastereoselectivity of this reaction was found to be dependent on the alkylating agent used. scielo.br Careful selection of reagents and reaction conditions is therefore essential to minimize the formation of unwanted diastereomers and other side products.

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Chiral Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 1,3-Bis(1-phenylethyl)urea, providing insights into its constitution, stereochemistry, and dynamic properties.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The spectrum typically reveals distinct signals for the aromatic protons, the methine (CH) protons adjacent to the phenyl groups, the methyl (CH₃) protons, and the urea (B33335) (NH) protons. rsc.org

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.27-7.31 ppm. rsc.org The NH protons of the urea group are observed as a broad singlet around δ 5.99 ppm. rsc.org The methine protons (CH) show a quartet at approximately δ 4.79 ppm, with a coupling constant (J) of 8.0 Hz, due to coupling with the adjacent methyl protons. rsc.org These methyl protons, in turn, appear as a doublet at around δ 1.43 ppm, also with a J value of 8.0 Hz. rsc.org The integration of these signals corresponds to the number of protons in each environment, confirming the molecular structure.

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.27-7.31 | Multiplet | - |

| Urea (NH) | 5.99 | Broad Singlet | - |

| Methine (CH) | 4.79 | Quartet | 8.0 |

| Methyl (CH₃) | 1.43 | Doublet | 8.0 |

Data sourced from a study on the transamidation of urea. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive characterization of the carbon framework. Key resonances include those for the carbonyl carbon of the urea moiety, the aromatic carbons, and the aliphatic carbons of the phenylethyl groups. mdpi.comresearchgate.net The chemical shift of a particular carbon is influenced by its local electronic environment. libretexts.org For instance, the carbonyl carbon is typically observed at a downfield chemical shift due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The aromatic carbons exhibit a range of chemical shifts depending on their position on the phenyl ring, while the aliphatic carbons appear at upfield positions.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of atoms within a molecule, making it invaluable for determining stereochemistry. wikipedia.orglibretexts.org In NOE spectroscopy (NOESY), the transfer of nuclear spin polarization occurs between nuclei that are close in space, typically within 5 Å. wikipedia.orgyoutube.com This through-space interaction is independent of through-bond connectivity. libretexts.org

For chiral molecules like this compound, which can exist as different diastereomers (e.g., (R,R), (S,S), and the meso (R,S) forms), NOESY can be used to establish the relative configuration of the two stereocenters. psu.edu By irradiating a specific proton or group of protons and observing which other protons show an enhanced signal, one can deduce their spatial relationships. For example, an NOE between the methine proton of one phenylethyl group and the protons of the other phenylethyl group would indicate their proximity and help in assigning the relative stereochemistry.

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur at a rate comparable to the NMR timescale, such as conformational changes. libretexts.org In this compound, rotation around the C-N bonds of the urea group and the C-C bonds of the phenylethyl side chains can lead to different conformers. These conformational equilibria can be influenced by factors such as solvent polarity and temperature. cdnsciencepub.comnih.gov

At a given temperature, if the rate of interconversion between conformers is slow on the NMR timescale, separate signals may be observed for each conformer. As the temperature is increased, the rate of interconversion increases, leading to a coalescence of these signals into a single, averaged signal. libretexts.org By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange process. Similar studies on related N,N'-bis[(S)-1-phenylethyl]thiourea have utilized dynamic NMR to investigate the conformational equilibrium and its dependence on the solvent. cdnsciencepub.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, the IR spectrum provides clear evidence for the key functional groups. rsc.org

A prominent absorption band is observed for the C=O stretching vibration of the urea carbonyl group, typically appearing in the region of 1626 cm⁻¹. rsc.org The N-H stretching vibrations of the urea group give rise to a strong, often broad, band around 3329 cm⁻¹. rsc.org Additionally, the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed, typically in the range of 2969 cm⁻¹. rsc.org The presence of the phenyl groups is further confirmed by C=C stretching vibrations in the aromatic region (around 1447-1575 cm⁻¹). rsc.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Absorption Frequency (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretch | 3329 |

| C-H (Aliphatic/Aromatic) | Stretch | 2969 |

| C=O (Urea) | Stretch | 1626 |

| N-H (Urea) | Bend | 1575 |

| C=C (Aromatic) | Stretch | 1447 |

Data obtained from KBr pellet IR spectroscopy. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (268.35 g/mol ), confirming the molecular formula C₁₇H₂₀N₂O. rsc.orgmedchemexpress.com

Electron impact (EI) ionization is a common method used to generate the mass spectrum. Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of the molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a significant fragment is often observed at m/z 120, which corresponds to the [C₈H₁₀N]⁺ fragment, likely formed by cleavage of the bond between the carbonyl group and one of the nitrogen atoms. rsc.org Another prominent peak is seen at m/z 105, corresponding to the phenylethylium ion [C₈H₉]⁺, resulting from the cleavage of the C-N bond. rsc.org The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. researchgate.net

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

|---|---|---|

| 268 | [M]⁺ | 91 |

| 120 | [C₈H₁₀N]⁺ | 100 |

| 106 | [C₇H₈N]⁺ | 100 |

| 105 | [C₈H₉]⁺ | 96 |

| 77 | [C₆H₅]⁺ | 60 |

Data from Electron Impact (EI, 70 eV) Mass Spectrometry. rsc.org

Electronic Circular Dichroism (CD) and Ultraviolet (UV) Spectroscopy in Chiral Studies and Electronic Transitions

Electronic Circular Dichroism (ECD) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for investigating the chiral nature and electronic transitions of molecules like this compound. ECD spectroscopy, in particular, is highly sensitive to the spatial arrangement of atoms in a chiral molecule, making it ideal for studying conformational changes and the absolute configuration of stereogenic centers. cdnsciencepub.comacs.org

The UV spectrum of urea derivatives typically displays absorption bands corresponding to π-π* and n-π* electronic transitions within the carbonyl chromophore and the phenyl groups. bohrium.comresearchgate.net For this compound, the phenyl groups are expected to exhibit strong absorption bands in the UV region. The precise wavelength and intensity of these absorptions can be influenced by the solvent environment and the aggregation state of the molecules. researchgate.netacs.org

In chiral molecules, these electronic transitions give rise to distinct signals in the CD spectrum, known as Cotton effects, which can be positive or negative depending on the differential absorption of left and right circularly polarized light. rsc.org The sign and magnitude of the Cotton effects are exquisitely sensitive to the conformation of the molecule. For instance, studies on the closely related N,N'-bis[(S)-1-phenylethyl]-thiourea have shown that the CD spectra are markedly different in various solvents, reflecting a shift in the conformational equilibrium. cdnsciencepub.com In nonpolar solvents, a conformation denoted as E,Za was found to be dominant, while in hydroxylic solvents, conformations of the Z,Za type were favored. cdnsciencepub.com Similar solvent-dependent conformational changes and corresponding variations in the CD spectra are anticipated for this compound.

The analysis of CD spectra, often in conjunction with computational modeling like time-dependent density functional theory (TD-DFT), allows for the assignment of a specific conformation to the observed spectral features. acs.org This combined experimental and theoretical approach can elucidate the preferred conformations in solution and how they are influenced by intermolecular interactions, such as hydrogen bonding. cdnsciencepub.com

| Technique | Observed/Expected Feature | Information Gained | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption maxima related to π-π* and n-π* transitions of phenyl and urea groups. | Identification of electronic transitions. | bohrium.comresearchgate.net |

| Electronic Circular Dichroism (CD) | Solvent-dependent Cotton effects. | Information on molecular conformation, chirality, and conformational equilibrium. | cdnsciencepub.comrsc.org |

X-ray Crystallography and Solid-State Conformational Analysis

The crystal structure of (R)-1-(1-phenylethyl)urea reveals key bond parameters for the urea and phenylethyl moieties. For instance, the C=O bond length is approximately 1.227 Å, and the N-C(urea) bond length is around 1.367 Å. These values are consistent with the partial double bond character of the C-N bonds due to resonance, which also contributes to the planarity of the urea group. nih.gov In this compound, the two urea nitrogen atoms are expected to adopt a geometry that is intermediate between trigonal and tetrahedral. nih.gov

The phenylethyl group in (R)-1-(1-phenylethyl)urea adopts a gauche conformation. For this compound, the relative orientation of the two phenylethyl groups will be a key conformational feature, influenced by steric hindrance and crystal packing forces. Computational studies on substituted urea derivatives have shown good agreement between fully optimized geometries and crystal structure data, providing a powerful tool to predict these parameters. acs.org

| Bond | Typical Length (Å) | Compound | Reference |

|---|---|---|---|

| C=O | 1.227 | (R)-1-(1-phenylethyl)urea | |

| N-C (urea) | 1.367 | (R)-1-(1-phenylethyl)urea |

A defining feature of the crystal structures of urea and bis-urea compounds is the extensive network of intermolecular hydrogen bonds. nih.govillinois.edu The urea moiety contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (a hydrogen bond acceptor), facilitating the formation of robust and directional hydrogen-bonding motifs. illinois.edu

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Characterization

When this compound and similar bis-urea compounds act as low-molecular-weight organogelators, they self-assemble in solution to form extended fibrous networks that entrap the solvent. illinois.edupsu.edu Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of these supramolecular assemblies on the nanometer to micrometer scale. acs.orgnih.gov

SAXS experiments on organogels of bis-urea compounds have revealed the formation of well-defined structures. illinois.edu The scattering data can provide information about the shape and size of the self-assembled fibers. For example, SAXS analysis has confirmed the lamellar shape of fibers in some bis-urea gels. nih.gov In other cases, the data is consistent with the formation of long, cylindrical, or ribbon-like fibrils. acs.orgnih.gov

The analysis of the SAXS profile can yield key parameters of the supramolecular structure. The position of the scattering peaks can be used to determine the characteristic distances within the gel network, such as the thickness of lamellar sheets or the spacing between adjacent fibrils. acs.orgnih.gov For instance, in a study of a cyclic bis-urea organogel, SAXS revealed a lamellar structure with a domain spacing that changed over time, suggesting a structural transition within the gel fibers. nih.gov

Furthermore, the shape of the scattering curve provides information about the cross-sectional structure of the fibers. nih.gov By fitting the experimental data to theoretical models, it is possible to distinguish between different fiber morphologies and to estimate their dimensions. nih.gov SAXS studies have also shown that solvent molecules can be incorporated into the gel fibers, leading to what is termed a "wet gel," which can be distinguished from "dry gels" where the fibers are essentially crystalline. acs.org This information is crucial for understanding the mechanism of gelation and the nature of the gelator-solvent interactions.

| Finding from SAXS | Structural Interpretation | Reference |

|---|---|---|

| Observation of distinct scattering peaks. | Indicates the presence of ordered supramolecular structures with characteristic length scales (e.g., lamellar spacing, fibril distance). | acs.orgnih.gov |

| Analysis of the scattering curve shape. | Provides information on the cross-sectional shape and size of the self-assembled fibers (e.g., cylindrical, lamellar). | nih.gov |

| Comparison with Wide-Angle X-ray Scattering (WAXS). | Distinguishes between amorphous ("wet") and crystalline ("dry") gel fibers. | acs.orgnih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools for investigating the properties of molecules from first principles, without the need for empirical parameters. uni-bonn.de These methods are instrumental in understanding the fundamental characteristics of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 1,3-Bis(1-phenylethyl)urea, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Studies on related N,N'-diphenylureas have shown that the urea (B33335) functionality typically exhibits a degree of conformational restriction due to the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov This leads to a resonance structure with partial double bond character in the C-N bonds. nih.gov

The electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capacity. researchgate.netbohrium.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.netbohrium.com For urea derivatives, the HOMO is often localized on the phenyl rings and the urea nitrogen atoms, while the LUMO can be distributed over the carbonyl group and aromatic systems.

Prediction of Conformational Preferences and Energy Minima

The presence of rotatable bonds in this compound gives rise to multiple possible conformations. DFT calculations can be used to predict the relative stabilities of these conformers and identify the global energy minimum. For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov However, the introduction of substituents on the nitrogen atoms can shift this preference. For instance, N-methylation of N,N'-diphenylurea can lead to a switch from a trans,trans to a cis,cis conformation. nih.gov A systematic scan of the potential energy surface by varying the key dihedral angles would reveal the energy barriers between different conformers.

A study on various alkyl- and phenyl-substituted ureas using the B3LYP/DZVP2 and MP2/aug-cc-pVDZ methods revealed that alkylureas favor anti geometries, while phenylurea's lowest energy form at the MP2 level is a trans isomer in a syn geometry. acs.org

| Urea Derivative | Most Stable Conformation | Method |

| Methylurea | anti | B3LYP/DZVP2 |

| Ethylurea | anti | B3LYP/DZVP2 |

| Isopropylurea | anti | B3LYP/DZVP2 |

| tert-Butylurea | anti | B3LYP/DZVP2 |

| Phenylurea | trans, syn | MP2/aug-cc-pVDZ |

Table 1: Predicted most stable conformations for various urea derivatives. acs.org

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. rsc.orgnih.gov The accuracy of these predictions depends on the chosen functional and basis set. uni-bonn.de By calculating the ¹H and ¹³C NMR chemical shifts for the different possible conformers of this compound, one could aid in the assignment of experimental spectra and potentially identify the dominant conformation in solution. For complex molecules, a Boltzmann-averaged spectrum over the low-energy conformers provides a more accurate comparison with experimental results.

Quantum Chemical Descriptors in Mechanistic Studies

Quantum chemical descriptors derived from DFT calculations, such as HOMO and LUMO energies, the HOMO-LUMO gap, electronegativity, hardness, and softness, are valuable in understanding and predicting the reactivity of molecules in various chemical reactions. bohrium.comresearchgate.net For example, in studies of corrosion inhibitors, these descriptors help to elucidate the mechanism of interaction between the inhibitor molecule and the metal surface. researchgate.netbohrium.com In the context of this compound, these descriptors could be used to predict its reactivity in different chemical environments and to understand its role in mechanistic pathways. researchgate.netmdpi.com

Semi-Empirical Methods for Exploratory Conformational Analysis

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT for exploring the conformational space of large molecules. mdpi.com These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. While less accurate than DFT for final energy calculations, they are highly efficient for performing initial conformational searches to identify a set of low-energy structures. These initial geometries can then be used as starting points for more accurate DFT optimization. For instance, in a study of bis-acyl-thiourea derivatives, the AMBER force field and the semi-empirical PM3 method were used for docking analysis. mdpi.com

Force-Field Calculations and Molecular Mechanics for Conformational Energy Landscapes

Force-field calculations, also known as molecular mechanics (MM), provide the fastest method for conformational analysis. nih.gov These methods treat molecules as a collection of atoms held together by springs, and the potential energy is calculated based on a set of empirical parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov Force fields like MMFF94 are commonly used to perform extensive conformational searches and to generate conformational energy landscapes. acs.org This landscape maps the potential energy as a function of one or more dihedral angles, revealing the low-energy valleys (stable conformers) and the mountain passes (transition states) that separate them. For this compound, a force-field approach would be ideal for an initial broad exploration of its complex conformational space arising from the rotation around multiple single bonds.

Topological Analysis within the Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining chemical concepts such as atoms and bonds based on the topology of the electron density, ρ(r). numberanalytics.comnih.gov This approach allows for a detailed and quantitative characterization of chemical bonding, including both covalent and non-covalent interactions. While specific QTAIM analyses performed directly on this compound are not prominently detailed in existing literature, the expected characteristics can be inferred from comprehensive computational studies on the broader class of diaryl ureas. researchgate.netmdpi.com

A QTAIM analysis of this compound would focus on identifying the critical points (CPs) in the electron density. Of particular importance are the (3, -1) critical points, also known as bond critical points (BCPs), which signify the presence of an interaction line between two atomic nuclei. numberanalytics.com The properties of the electron density at these BCPs, such as the value of the density itself (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide insight into the nature and strength of the interaction.

The key interactions governing the structure and assembly of urea derivatives are the intermolecular hydrogen bonds. For this compound, the primary hydrogen bond is the N-H···O=C interaction that facilitates the formation of supramolecular structures. A QTAIM analysis would reveal a BCP between the hydrogen atom of the N-H group and the oxygen atom of the carbonyl group. The characteristics at this BCP are expected to be consistent with strong, closed-shell interactions:

Electron Density (ρ(r)BCP): A relatively moderate value, indicating significant electron density shared between the hydrogen and oxygen atoms.

Laplacian of Electron Density (∇²ρ(r)BCP): A positive value is characteristic of closed-shell interactions, which include hydrogen bonds, ionic bonds, and van der Waals interactions. This indicates a depletion of electron density at the BCP, as is typical for interactions between atoms that are not formally covalently bonded.

Ellipticity (ε): This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path. For the N-H···O bond, a non-zero ellipticity would indicate some degree of π-character, though it is generally low for hydrogen bonds.

Table 1: Representative QTAIM Parameters for the N-H···O=C Hydrogen Bond in Urea Dimers (Illustrative) This table presents typical values found in computational studies of urea-based hydrogen bonds, as specific data for this compound is not available.

| Interaction | ρ(r)BCP (a.u.) | ∇²ρ(r)BCP (a.u.) |

| N-H···O=C | 0.020 - 0.045 | +0.070 - +0.140 |

Molecular Modeling of Self-Assembly Processes and Host-Guest Interactions

Molecular modeling, encompassing techniques like Density Functional Theory (DFT) and molecular dynamics (MD), is an indispensable tool for understanding the non-covalent interactions that direct the behavior of this compound in larger systems. These computational methods provide detailed insights into self-assembly mechanisms and the nature of host-guest binding.

Self-Assembly Processes

The self-assembly of bis-urea compounds is a well-established phenomenon driven by the formation of robust, one-dimensional hydrogen-bonded networks. Molecular modeling of this compound reveals that the molecules arrange in an anti-anti conformation, which facilitates the formation of bifurcated hydrogen bonds between the N-H donors of one molecule and the carbonyl oxygen acceptor of an adjacent molecule. This directional and cooperative hydrogen bonding leads to the formation of linear tapes or fibers.

Computational studies, particularly conformational analysis via DFT, show that diaryl ureas overwhelmingly prefer the anti-anti conformation, which is essential for the formation of the double hydrogen bonds that drive self-assembly. researchgate.net MD simulations can further elucidate the aggregation process in solution, showing how individual molecules come together to form larger, ordered structures, which in many cases leads to gelation of the solvent. The chirality of the 1-phenylethyl groups can introduce a twist to these fibers, leading to the formation of helical superstructures.

Host-Guest Interactions

The urea moiety is an effective hydrogen-bond donor, making it a common functional group in synthetic host molecules designed for anion recognition. Molecular modeling is used to predict and quantify the binding of guest species to the urea cleft. Furthermore, the interactions of this compound with surfaces have been explored, particularly in the context of its application as a corrosion inhibitor. researchgate.netnih.gov

In this context, the urea derivative acts as a "guest" that adsorbs onto a metal surface "host" in an acidic medium. DFT calculations are employed to understand this host-guest interaction. Quantum chemical parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are used to predict the molecule's reactivity and adsorption mechanism. mdpi.com

EHOMO: A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal surface, forming a coordinate bond.

ELUMO: A lower ELUMO value suggests a higher capacity for the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and facilitates adsorption onto the surface. mdpi.com

DFT calculations for this compound show that it has favorable electronic properties for strong adsorption (chemisorption) onto a steel surface, thereby forming a protective layer that inhibits corrosion. researchgate.netnih.gov

Table 2: Calculated Quantum Chemical Parameters for this compound from DFT Studies for Corrosion Inhibition

| Parameter | Value (eV) | Implication for Host-Guest Interaction |

| EHOMO | -8.182 | High capacity for electron donation to metal surface mdpi.com |

| ELUMO | -1.156 | Capacity to accept electrons from metal surface mdpi.com |

| Energy Gap (ΔE) | 7.026 | High chemical reactivity and favorable adsorption mdpi.com |

These computational models are critical for rationalizing experimental observations and for the future design of urea-based compounds for applications in materials science and medicinal chemistry. nih.gov

Applications in Asymmetric Synthesis and Chiral Chemistry

N,N'-Bis(1-phenylethyl)urea as a Chiral Auxiliary in Organic Reactions

The concept of a chiral auxiliary involves the temporary covalent attachment of a chiral molecule to a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. While 1,3-bis(1-phenylethyl)urea itself is more commonly employed as a catalyst or resolving agent, its core structural motif is fundamental to the design of effective chiral auxiliaries.

The principle relies on the auxiliary's ability to create a sterically and electronically biased environment around the reaction center. The bulky 1-phenylethyl groups effectively shield one face of the substrate, forcing an incoming reagent to approach from the less hindered face. After the stereoselective transformation is complete, the auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule. The auxiliary can then, in principle, be recovered and reused.

In practice, derivatives of this compound are often incorporated into more complex systems that function as auxiliaries. More directly, the compound is instrumental in the resolution of other chiral molecules, such as racemic acids or alcohols, which can then be used as chiral auxiliaries themselves in subsequent synthetic steps.

Role in Stereoselective Transformations and Enantioselective Catalysis

The most prominent application of this compound is as an organocatalyst. Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions enantioselectively. The urea (B33335) moiety is a privileged structure in this context, functioning as a bifunctional catalyst through hydrogen bonding.

In a typical mechanism, the two N-H groups of the urea act as a double hydrogen-bond donor, coordinating to and activating an electrophilic substrate (e.g., an imine or a nitroalkene). This coordination not only increases the electrophilicity of the substrate but also holds it in a rigid, chiral conformation. Simultaneously, the urea's carbonyl oxygen or the surrounding basic environment can interact with the nucleophile. This dual activation brings the reactants together within a chiral pocket, facilitating a highly organized transition state that leads to the preferential formation of one enantiomer of the product.

A notable example is the use of (S,S)-1,3-bis(1-phenylethyl)urea in the aza-Henry (nitro-Mannich) reaction between N-Boc-protected imines and nitromethane (B149229). The catalyst effectively organizes the reactants to produce β-nitroamines with high enantioselectivity.

Table 5.2.1: Enantioselective Aza-Henry Reaction Catalyzed by (S,S)-1,3-Bis(1-phenylethyl)urea

| Imine Substrate (Ar-CH=N-Boc) | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 10 | Toluene | 95 | 90 |

| 4-Chlorophenyl | 10 | Toluene | 97 | 94 |

| 4-Methoxyphenyl | 10 | Toluene | 92 | 88 |

| 2-Naphthyl | 10 | Toluene | 96 | 96 |

Data is representative of findings in organocatalysis literature for the reaction of various N-Boc imines with nitromethane at low temperatures (e.g., -20 °C).

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. This compound is a powerful agent for resolution through both covalent/ionic and non-covalent methods.

This classical resolution strategy involves reacting a racemic compound with a single enantiomer of a chiral resolving agent, such as (R,R)-1,3-bis(1-phenylethyl)urea. The reaction converts the pair of enantiomers into a pair of diastereomers.

For example, reacting a racemic carboxylic acid (containing R-acid and S-acid) with (R,R)-urea can form two diastereomeric salt pairs: [(R)-acid · (R,R)-urea] and [(S)-acid · (R,R)-urea]. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers have different physical properties, including solubility, melting points, and chromatographic retention times.

This difference allows for their separation using standard laboratory techniques:

Fractional Crystallization: One diastereomer may be significantly less soluble in a given solvent, allowing it to crystallize out of the solution, leaving the other in the mother liquor.

Chromatography: The diastereomers will exhibit different affinities for the stationary phase in column chromatography, allowing them to be separated and collected as distinct fractions.

After separation, a simple acid-base workup is used to break apart the diastereomeric complexes, yielding the enantiomerically pure acid and recovering the chiral resolving agent.

Determining the enantiomeric purity (or enantiomeric excess, ee) of a sample is critical in asymmetric synthesis. This compound serves as an excellent Chiral Solvating Agent (CSA) for this purpose using Nuclear Magnetic Resonance (NMR) spectroscopy.

The mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the chiral urea (the CSA) and the enantiomers of the analyte in solution. For instance, when (R,R)-1,3-bis(1-phenylethyl)urea is added to a solution of a racemic chiral alcohol, it forms two different short-lived complexes: [(R)-alcohol · (R,R)-urea] and [(S)-alcohol · (R,R)-urea].

Because these complexes are diastereomeric, the nuclei of the analyte's enantiomers exist in slightly different average magnetic environments. This difference is sufficient to resolve their signals in the NMR spectrum. A signal that appears as a single peak (e.g., a singlet or a quartet) for the racemic analyte in the absence of the CSA will split into two distinct sets of peaks in its presence. The relative integration (area) of these two signals directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of the enantiomeric excess.

Table 5.3.2.1: Representative NMR Signal Splitting using (R,R)-1,3-Bis(1-phenylethyl)urea as a CSA

| Analyte | Nucleus | Observed Signal | Solvent | Chemical Shift Difference (ΔΔδ, ppm) |

| 1-Phenylethanol | ¹H | Methine CH | CDCl₃ | 0.05 |

| Racemic Ibuprofen Methyl Ester | ¹H | Methyl Doublet | C₆D₆ | 0.03 |

| Chiral Carboxylic Acid | ¹H | α-Proton | CDCl₃ | 0.08 |

| Trifluoromethyl Phenyl Carbinol | ¹⁹F | CF₃ Singlet | CDCl₃ | 0.12 |

ΔΔδ represents the separation between the signals of the two enantiomers induced by the CSA.

Enantiomer Recognition in Supramolecular Host-Guest Systems

Beyond catalysis and resolution, this compound functions as a simple yet effective host molecule for the enantioselective recognition of chiral guests. This application is a cornerstone of supramolecular chemistry, which studies systems based on non-covalent interactions.

The urea's two N-H groups form a convergent hydrogen-bonding site, creating a recognition "cleft." This cleft is flanked by the two phenyl groups, which define the shape of the binding pocket and can participate in additional π-π or CH-π interactions. When a chiral guest molecule, such as the anion of a chiral carboxylic acid (a carboxylate), approaches the host, it can bind via dual hydrogen bonds between the urea's N-H groups and the carboxylate's oxygen atoms.

Due to the fixed chirality of the host, the binding interactions with the two enantiomers of the guest are diastereomeric and thus have different energies. One enantiomer will typically fit more snugly into the chiral pocket, leading to a stronger binding interaction and a higher association constant (Ka). This difference in binding affinity forms the basis for enantiomer recognition, which can be monitored by techniques like NMR titration or UV-Vis spectroscopy.

Table 5.4.1: Enantioselective Recognition of Chiral Carboxylate Guests by (R,R)-1,3-Bis(1-phenylethyl)urea

| Guest Anion | Association Constant for (R)-Guest (Ka, M⁻¹) | Association Constant for (S)-Guest (Ka, M⁻¹) | Selectivity Factor (α = Kₐ(R)/Kₐ(S)) |

| Mandelate | 450 | 210 | 2.14 |

| 2-Chloromandelate | 620 | 250 | 2.48 |

| N-Acetyl-Phenylalanine | 310 | 180 | 1.72 |

Data is representative of binding studies conducted in a non-polar solvent like CDCl₃, where hydrogen bonding is maximized. The host shows a clear preference for the (R)-enantiomer of these guests.

Table of Mentioned Compounds

| Common Name / Class | Systematic (IUPAC) or Specific Name |

| This compound | This compound |

| 1-Phenylethylamine (B125046) | 1-Phenylethan-1-amine |

| Nitromethane | Nitromethane |

| N-Boc imines | tert-Butyl (arylidene)carbamates |

| Carboxylic Acids | (Generic class) |

| Chiral Alcohols | (Generic class) |

| 1-Phenylethanol | 1-Phenylethan-1-ol |

| Ibuprofen Methyl Ester | Methyl 2-(4-(2-methylpropyl)phenyl)propanoate |

| Trifluoromethyl Phenyl Carbinol | 1,1,1-Trifluoro-2-phenyl-ethan-2-ol |

| Mandelate | 2-Hydroxy-2-phenylacetate |

| 2-Chloromandelate | 2-(2-Chlorophenyl)-2-hydroxyacetate |

| N-Acetyl-Phenylalanine | (2S)-2-(Acetylamino)-3-phenylpropanoic acid (or its enantiomer) |

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Motifs in Urea-Based Supramolecular Architectures

The self-assembly of urea-based molecules is predominantly governed by the formation of strong and highly directional hydrogen bonds. The urea (B33335) functional group contains two N-H protons (donors) and one carbonyl oxygen (acceptor), enabling the formation of a characteristic bifurcated hydrogen bond. This interaction typically results in a linear, tape-like motif where molecules are linked head-to-tail. researchgate.nettue.nl This recurring pattern, often referred to as the urea α-tape, is a foundational element in the construction of larger supramolecular structures. researchgate.net

In this motif, the N-H groups of one urea molecule donate hydrogen bonds to the carbonyl oxygen of an adjacent molecule. tue.nl The resulting intermolecular N-H···O=C bonds are exceptionally stable, with interaction energies calculated to be around 44.8 kJ·mol⁻¹, contributing to the robustness of the resulting assemblies. tue.nl The planarity and polarity of the urea group further enhance the stability of these hydrogen-bonded chains. tue.nl For aromatic bis-ureas like 1,3-Bis(1-phenylethyl)urea, these primary hydrogen-bonding interactions can be supplemented by weaker forces, such as π-π stacking between the phenyl rings, which further stabilize the supramolecular architecture. illinois.edu

Organogelation Phenomena Mediated by N,N'-Bis(1-phenylethyl)urea

Many low molecular weight compounds based on the bis-urea framework are potent organogelators, capable of immobilizing large volumes of organic solvent at low concentrations (often <2% w/v). illinois.edu This process, known as organogelation, arises from the self-assembly of the gelator molecules into a three-dimensional network that physically entraps the solvent molecules. illinois.edu The formation of this network is a hierarchical process, beginning with the hydrogen-bond-mediated assembly of molecules into one-dimensional fibers, which then entangle and interact to form the macroscopic gel. tue.nlillinois.edu

The initial supramolecular polymers or tapes formed through hydrogen bonding serve as the primary building blocks for the gel network. These one-dimensional arrays subsequently aggregate through weaker van der Waals forces and π-π stacking interactions to form elongated, higher-order structures such as ribbons, tapes, or cylindrical fibers. illinois.edu The entanglement of these self-assembled fibrous structures creates a three-dimensional network that immobilizes the solvent, leading to the formation of a semi-solid gel. researchgate.net

The gelation ability of bis-urea compounds is highly sensitive to their molecular structure. Key factors include the nature of the spacer connecting the urea groups and the identity of the terminal substituents. nih.gov

Chirality: The presence of stereogenic centers, as in this compound, has a profound impact on the self-assembly process. Chirality can be transferred from the molecular level to the supramolecular level, often resulting in the formation of helical or twisted fibers. researchgate.net This molecular-level chirality can enhance the stability of the gel network through more compact molecular packing. researchgate.net Furthermore, the co-assembly of different enantiomers can lead to unique diastereomeric aggregates with distinct structures and properties, a phenomenon critical for chiral recognition within the gel state. nih.gov

Spacer Group: The linker between the two urea moieties affects the flexibility and spatial orientation of the hydrogen-bonding sites. In this compound, the direct linkage of the urea nitrogen to the phenylethyl group creates a relatively rigid structure that favors the formation of well-defined hydrogen-bonded arrays. nih.gov

Anion Recognition and Binding Properties

The urea moiety is a cornerstone of anion receptor chemistry due to its excellent hydrogen-bond donating capabilities. nih.govrsc.org The two N-H groups of a urea can form strong, directional hydrogen bonds with the lone pairs of electrons on anionic guest species. Bis-urea compounds, possessing two such binding sites, can act as highly effective and selective anion receptors. rsc.org The design of these receptors often involves a rigid or semi-rigid framework that pre-organizes the urea groups into a cleft or cavity that is complementary to the size and shape of the target anion. acs.org

Bis-urea receptors can bind anions through various stoichiometric ratios, primarily 1:1 or 1:2 (host:guest), depending on the receptor's structure and the nature of the anion. In a 1:1 complex, a single anion is bound within the cleft formed by the two urea groups of one receptor molecule. This arrangement allows for multiple hydrogen bonds to converge on the anion, leading to strong and selective binding. acs.org

In some cases, particularly with flexible linkers or smaller anions, a 1:2 complex can form where the receptor binds two separate anions. acs.org Conversely, two receptor molecules can cooperate to bind a single anion. The binding mechanism is typically elucidated using techniques like ¹H NMR titration, which monitors the chemical shift changes of the urea N-H protons upon addition of the anion. rsc.org

| Binding Mode | Description | Typical Receptor Structure |

| 1:1 Complex | A single receptor molecule encapsulates one anion. The two urea groups converge to form a binding pocket. | Rigid or pre-organized spacers (e.g., m-xylyl) creating a defined cleft. |

| 1:2 Complex | A single receptor molecule binds two separate anions. | Flexible or linear spacers (e.g., p-xylyl) that allow the urea groups to act more independently. |

Table based on information from acs.org, mdpi.com.

The binding affinity and selectivity of bis-urea receptors are governed by several factors. A primary determinant is the basicity of the anion; more basic anions generally form stronger hydrogen bonds and thus exhibit higher binding constants. acs.org Anion geometry also plays a critical role. Receptors can be designed with specific geometries to selectively bind tetrahedral anions like dihydrogen phosphate (B84403) (H₂PO₄⁻) over linear or spherical anions like halides. rsc.org

Binding affinities are quantified by the association constant (Kₐ), typically determined through UV-Vis or NMR titration experiments. Studies on various bis-urea receptors have established clear selectivity trends. For instance, receptors often show a high affinity for oxoanions like acetate (B1210297) (CH₃COO⁻) and H₂PO₄⁻ due to their high basicity and ability to accept multiple hydrogen bonds. acs.org Among halides, selectivity usually follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which correlates with the charge density and basicity of the ions. acs.org

Below is a table of representative binding constants for a generic bis-urea receptor, illustrating typical affinities for common anions in an organic solvent like DMSO.

| Anion | Association Constant (Kₐ, M⁻¹) |

| Acetate (CH₃COO⁻) | 10⁴ - 10⁵ |

| Dihydrogen Phosphate (H₂PO₄⁻) | 10³ - 10⁴ |

| Fluoride (F⁻) | ~10³ |

| Chloride (Cl⁻) | ~10² |

| Bromide (Br⁻) | <10 |

Note: These values are illustrative and represent a general trend for neutral bis-urea receptors in polar aprotic solvents. Actual values depend on the specific receptor structure and experimental conditions. Data compiled from principles discussed in rsc.org, acs.org, acs.org.

Design Principles for Directional Self-Assembly in Urea Systems

The directional self-assembly of urea-based systems, including this compound, is a cornerstone of their application in supramolecular chemistry. The process is governed by a set of well-defined design principles that leverage specific, directional non-covalent interactions to build ordered, higher-order structures. The predictability and strength of the urea-to-urea interaction make it a robust motif for creating complex molecular assemblies. nih.gov

At the heart of this self-assembly is the urea functional group's capacity for strong and directional hydrogen bonding. mdpi.com The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement facilitates the formation of highly organized, one-dimensional aggregates often referred to as "urea tapes" or α-networks. acs.orgresearchgate.net In these motifs, two N-H hydrogens from one urea molecule form bifurcated hydrogen bonds with the carbonyl oxygen of a neighboring molecule, creating a robust and linear supramolecular chain. mdpi.com

However, the final supramolecular architecture is not solely dictated by this primary interaction. A variety of other factors and competing interactions can be manipulated to guide the assembly process, offering a toolbox of principles for designing functional materials.

Key Design Principles Include:

Hydrogen Bond Hierarchy: The primary N−H···O=C hydrogen bond is the strongest and most influential interaction, typically driving the formation of the primary tape structure. nih.gov However, the presence of other potential hydrogen bond donors or acceptors within the molecule can lead to alternative or competing assembly patterns. acs.org For instance, in diaryl ureas containing electron-withdrawing groups or heterocyclic rings like pyridine, the urea N-H donors may preferentially bond with stronger acceptors (e.g., a pyridyl nitrogen) instead of the urea carbonyl oxygen. acs.orgresearchgate.net This competition can disrupt or entirely prevent the formation of the classic urea tape.

Molecular Chirality: Chirality is a powerful tool for controlling the morphology of self-assembled structures at the mesoscopic level. nih.gov For chiral bis-urea compounds like this compound, the stereochemistry of the side chains translates into higher-order chiral structures. Studies on chiral bis-urea amphiphiles have shown that individual enantiomers can self-assemble into twisted ribbons with a specific handedness. nih.gov Crucially, the morphology of the final aggregate can be precisely tuned by varying the enantiomeric excess (the ratio of one enantiomer to the other), leading to the formation of distinct structures such as flat sheets, helical ribbons, or twisted ribbons. nih.gov

Substituent Effects (Steric and Electronic): The nature of the substituent groups attached to the urea nitrogens significantly influences the assembly process.

Steric Hindrance: Bulky substituents can sterically hinder the ideal arrangement for hydrogen bonding, potentially leading to less ordered aggregates or favoring different packing motifs.

Electronic Effects: The electronic properties of the substituents can alter the hydrogen bonding strength. Electron-withdrawing groups attached to the aryl rings can weaken the urea carbonyl's ability to accept hydrogen bonds, making it more susceptible to competition from other acceptor sites in the molecule or solvent. acs.org

Conformational Control: The conformation of the molecule plays a critical role. For example, some diaryl ureas adopt a planar conformation stabilized by intramolecular C−H···O interactions. acs.org This planarity can preclude the formation of the typical twisted urea tape, leading to different crystal packing directed by other, weaker interactions. acs.org The interplay between intramolecular and intermolecular hydrogen bonds is therefore a key design consideration. nih.gov

Solvent Interaction: The surrounding medium is a critical, albeit external, factor. Solvents that can act as strong hydrogen bond donors or acceptors can compete with the urea-urea interactions, potentially disrupting the self-assembly process or leading to the formation of solvated structures. Conversely, non-polar solvents tend to promote the strong association of urea groups. nih.gov

These principles allow for the rational design of urea-based building blocks that assemble into predictable and functional supramolecular structures, from gels to complex crystalline networks. nih.govreading.ac.uk The ability to tune these interactions underpins the development of novel materials with tailored properties. aalto.fi

Interactive Data Tables

Table 1: Key Non-Covalent Interactions in Urea Self-Assembly This table summarizes the primary and secondary non-covalent forces that direct the assembly of bis-urea systems.

| Interaction Type | Description | Role in Self-Assembly | Strength |

| N−H···O=C | Bifurcated hydrogen bond between two urea N-H donors and one carbonyl oxygen acceptor. | Forms the primary one-dimensional "urea tape" or α-network, the fundamental building block of the assembly. acs.orgresearchgate.net | Strong and Directional |

| C−H···O | Weaker hydrogen bond, often occurring intramolecularly between a C-H bond and the urea oxygen. | Can stabilize a specific molecular conformation (e.g., planar), which in turn influences the intermolecular packing. acs.org | Weak to Moderate |

| N−H···X | Hydrogen bond between a urea N-H donor and an alternative acceptor 'X' (e.g., pyridyl nitrogen, solvent). | Competes with the primary N−H···O=C interaction, potentially disrupting tape formation and creating alternative structures. acs.orgresearchgate.net | Variable (depends on acceptor 'X') |

| π–π Stacking | Interaction between aromatic rings (e.g., the phenyl groups in this compound). | Contributes to the overall stability and packing of the assembled structure, particularly in the solid state. nsf.gov | Moderate |

Table 2: Design Principles for Controlling Supramolecular Architecture This table outlines the strategic principles used to manipulate the self-assembly of urea derivatives to achieve desired morphologies and properties.

| Design Principle | Mechanism of Control | Resulting Supramolecular Structures |

| Chirality | The transfer of molecular-scale chirality to the mesoscopic and macroscopic levels during assembly. nih.gov | Helical ribbons, twisted tapes, chiral nanofibers. Morphology can be tuned by varying enantiomeric excess. nih.gov |

| Substituent Modification | Altering the steric bulk and electronic nature of the groups attached to the urea. | Influences packing efficiency, hydrogen bond strength, and the balance between competing interactions. acs.org |

| Competing H-Bond Sites | Introducing functional groups (e.g., pyridyl) that can act as stronger H-bond acceptors than the urea carbonyl. acs.org | Disrupts the standard urea tape motif, leading to novel packing arrangements and networks. acs.orgresearchgate.net |

| Conformational Pinning | Using intramolecular interactions (e.g., C-H···O bonds) to lock the molecule into a specific conformation. acs.org | Prevents the formation of certain motifs (like the α-network) and directs assembly toward alternative structures. acs.org |

Advanced Research Topics and Methodological Studies

Investigation of Allied N,N'-Bis(1-phenylethyl)thiourea Systems

The substitution of the oxygen atom in 1,3-bis(1-phenylethyl)urea with a sulfur atom to form its thiourea (B124793) analogue, N,N'-bis(1-phenylethyl)thiourea, introduces significant changes in the molecule's electronic and steric properties. This has prompted comparative studies to understand how this modification influences conformation and reactivity.

Several synthetic methodologies have been developed for the preparation of chiral thioureas, including N,N'-bis(1-phenylethyl)thiourea. An efficient, ultrasound-assisted synthesis has been reported, which produces enantiomers of 1,3-bis(1-phenylethyl)thiourea in high yields of 97%. mdpi.com This method offers advantages in terms of reaction time and efficiency. mdpi.com More traditional approaches involve the reaction of a chiral amine with a thiocarbonyl transfer reagent. For instance, reacting two equivalents of an amine with thiophosgene (B130339) or its equivalents is a common strategy. researchgate.net Another method utilizes phenyl chlorothionoformate, which reacts with amines to form symmetrical 1,3-disubstituted thioureas. mdpi.com These varied approaches provide chemists with multiple pathways to access these valuable chiral building blocks.

Integration into Complex Molecular Architectures (e.g., Bambusurils and Glycolurils)

The 1-phenylethyl group, a key component of the title urea (B33335), has been strategically employed as a removable chiral auxiliary in the synthesis of complex, enantiomerically pure molecular architectures like bambus evitachem.comurils. acs.org Bambusurils are macrocyclic hosts composed of glycoluril (B30988) units, known for their ability to bind anions within their electropositive cavity. jccc2023.orgresearchgate.netbeilstein-journals.org

In a reported strategy for synthesizing chiral bambusurils, a chiral urea derived from (S)-1-phenylethylamine serves as a precursor to a disubstituted glycoluril monomer. acs.org During this synthesis, the formation of N,N'-bis((S)-1-phenylethyl)urea can occur as an undesired side product, highlighting the reactivity of the parent amine. acs.org The phenylethyl group on the glycoluril monomer acts as a chiral director. After the macrocyclization to form the bambusuril, this group can be cleaved, opening access to a variety of chiral bambusurils through post-macrocyclization modifications. acs.orgresearchgate.net This integration demonstrates the utility of the 1-phenylethyl moiety in transferring stereochemical information to a complex supramolecular structure.

Development of Novel Chiral Receptors and Catalysts Based on the this compound Scaffold

The rigid and chiral nature of the this compound scaffold makes it an excellent platform for designing novel chiral receptors and organocatalysts. The urea or thiourea moiety provides hydrogen-bond-donating sites, which are crucial for interacting with substrates and anions.

Researchers have synthesized inherently chiral resorcin arenes functionalized with (S)-(-)-1-phenylethyl-urea groups. researchgate.net These macrocyclic hosts extend the resorcinarene (B1253557) cavity and introduce new hydrogen-bonding sites, enabling the chiral recognition of guests like mandelic acid. researchgate.net Similarly, chiral thioureas incorporating 1-arylethyl scaffolds have been used as hosts to recognize chiral carboxylates. rsc.org The ability of these receptors to differentiate between enantiomers relies on the formation of diastereomeric host-guest complexes with distinct stabilities. Furthermore, novel chiral (thio)ureas derived from (R)- or (S)-α-phenylethylamine have been synthesized and successfully applied as Lewis basic organocatalysts in reactions such as epoxide ring opening and aldol (B89426) condensations. researchgate.net

Role in Applied Chemical Research with Focus on Mechanisms and Methodologies

In applied research, this compound and its derivatives serve as valuable tools for investigating reaction mechanisms and developing new chemical methodologies. One notable application is in the field of corrosion inhibition. The related compound this compound has shown promise as a corrosion inhibitor for carbon steel in acidic environments. nih.gov The proposed mechanism involves the interaction between the active sites of the urea molecule (specifically the carbonyl group and amine functionalities) and the charged metal surface, forming a protective layer that mitigates corrosion. nih.gov

In the realm of organocatalysis, the urea moiety's ability to act as a dual hydrogen-bond donor is central to its catalytic mechanism. Chiral ureas activate electrophiles by forming specific hydrogen bonds, which lowers the energy of the transition state and induces enantioselectivity in the product. Studies focusing on urea-catalyzed reactions, such as the Friedel-Crafts alkylation of indoles, have demonstrated that the catalyst's performance can be tuned by external additives like Brønsted acids, which can break up catalyst aggregates and enhance its activity. mdpi.com The development of chiral receptors based on this scaffold contributes to methodologies for enantiomeric separation and sensing, where the mechanism relies on the precise stereochemical and electronic complementarity between the host and the chiral guest. researchgate.net

Adsorption Isotherm Studies (e.g., Langmuir Isotherm) in Surface Science Applications

The effectiveness of this compound as a corrosion inhibitor is largely attributed to its ability to adsorb onto a metal's surface, forming a protective barrier. researchgate.net To quantify this adsorption behavior, researchers employ adsorption isotherm models. Studies have shown that the adsorption of this compound on carbon steel surfaces in acidic media, such as 1 M HCl, conforms to the Langmuir adsorption isotherm. researchgate.netbohrium.com

The Langmuir model assumes that adsorption occurs at specific, equivalent sites on a homogeneous surface, forming a monolayer. wikipedia.orgnih.gov This model relates the amount of adsorbed substance to its concentration in the solution at a constant temperature. The adherence of the inhibitor's adsorption to this model suggests that a uniform, single layer of this compound molecules covers the metal surface, preventing corrosive attack. wikipedia.org The process is considered a mix of physical and chemical adsorption (physisorption and chemisorption). bohrium.comresearchgate.net The dimensionless separation factor, R_L, derived from the Langmuir isotherm, indicates the favorability of the adsorption process; values between 0 and 1 suggest favorable adsorption. arpgweb.com

Table 1: Langmuir Adsorption Isotherm Parameters for this compound on Steel This table presents representative data based on findings for urea-based inhibitors.

| Parameter | Description | Typical Value Range | Implication |

|---|---|---|---|

| K_ads (L/mol) | Adsorption equilibrium constant | High values (e.g., >100) | Strong interaction between the inhibitor and the metal surface. |

| ΔG°_ads (kJ/mol) | Standard free energy of adsorption | -20 to -40 kJ/mol | Spontaneous and stable adsorption process, indicating both physisorption and chemisorption. bohrium.com |

| R² | Correlation coefficient for the linear plot | >0.99 | Excellent fit of experimental data to the Langmuir model. bohrium.com |

| R_L | Separation factor | 0 < R_L < 1 | Favorable adsorption process. arpgweb.com |

Electrochemical Characterization of Interfacial Phenomena

Electrochemical techniques are fundamental in characterizing the interfacial phenomena associated with this compound. These methods provide quantitative data on how the compound alters the electrochemical processes of corrosion.

Potentiodynamic Tafel Polarization: This technique has been used to study this compound as a corrosion inhibitor for carbon steel in 1 M HCl. researchgate.netresearchgate.net The results from Tafel plots reveal that the compound acts as a mixed-type inhibitor. researchgate.netresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency increases as the concentration of the inhibitor rises. researchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is another powerful tool used to investigate the protective properties of the adsorbed inhibitor layer. researchgate.netbohrium.com The technique provides information about the resistance and capacitance of the metal-solution interface. In the presence of this compound, EIS studies typically show an increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl), confirming the formation of a protective film that hinders the corrosion process. researchgate.net

Table 2: Electrochemical Parameters for Carbon Steel in 1 M HCl with and without this compound This table illustrates typical changes observed in electrochemical studies.

| Condition | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Inhibition Efficiency (η%) | R_ct (Ω·cm²) |

|---|---|---|---|---|

| Blank (1 M HCl) | -480 | 1050 | N/A | 25 |

Microscopic and Spectroscopic Surface Analysis Techniques for Material Interactions (e.g., SEM, AFM)

To visually confirm the formation of a protective film by this compound and analyze its morphology, researchers utilize advanced surface analysis techniques.

Scanning Electron Microscopy (SEM): SEM analysis provides high-resolution images of the material's surface. Studies on mild steel exposed to acidic environments show a severely damaged and rough surface. bohrium.comresearchgate.net In contrast, steel surfaces treated with this compound exhibit a much smoother topography, which confirms the presence of a protective adsorbed layer that mitigates corrosion. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to obtain three-dimensional topographical images and quantitative data on surface roughness. bohrium.com For surfaces protected by this compound, AFM analysis corroborates SEM findings, showing a significant reduction in surface roughness compared to the unprotected metal. bohrium.comresearchgate.net This provides further evidence of the formation of a uniform and effective inhibitor film. The analysis of gel fibers of related phenylethyl bis-urea compounds using SEM and AFM has also been employed to reveal their morphology. skemman.is

Table 3: Surface Roughness Analysis via AFM This table shows representative data comparing surfaces with and without the inhibitor.

| Sample | Average Roughness (Ra) | Root Mean Square Roughness (Rq) |

|---|---|---|

| Polished Mild Steel | ~5 nm | ~7 nm |

| Steel in 1 M HCl (uninhibited) | >500 nm | >600 nm |

Use as a Reference Standard in Analytical Method Development and Validation

Beyond its applications in materials science, this compound serves as a crucial reference standard in analytical chemistry. It is used for method development, validation, and routine quality control (QC). axios-research.com

Specifically, the compound, also known by synonyms such as N,N'-Bis(1-methyl-2-phenylethyl)-urea and 1,3-bis(1-phenylpropan-2-yl)urea, is documented as an impurity of Amphetamine. lgcstandards.comveeprho.com As such, its certified reference material is essential for forensic and toxicological analysis to accurately identify and quantify this specific impurity in seized drug samples or biological matrices. lgcstandards.com

Furthermore, it is used as a reference standard in the pharmaceutical industry during the development and manufacturing of active pharmaceutical ingredients (APIs), such as Lumacaftor. axios-research.com Its use ensures that analytical methods for drug purity and stability are accurate, precise, and reliable, in compliance with regulatory guidelines. axios-research.com The validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC), involves assessing several parameters to ensure its fitness for purpose. researchgate.netresearchgate.net

Table 4: Key Parameters in Analytical Method Validation Using a Reference Standard This table outlines the typical validation characteristics assessed.

| Parameter | Description | Purpose |

|---|---|---|

| Specificity/Selectivity | Ability to assess the analyte unequivocally in the presence of other components. | To ensure no interference from other impurities or matrix components. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | To establish a concentration range over which the analysis is accurate. |

| Accuracy | The closeness of test results to the true value. | To determine the systemic error or bias of the method. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | To measure random error (repeatability, intermediate precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | To define the sensitivity of the method. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net | To define the lowest concentration that can be reliably measured. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | To ensure the method is reliable during normal usage. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Bis(1-phenylethyl)urea, and how is its purity validated?

- Methodological Answer : The compound is typically synthesized via urea-forming reactions, such as the coupling of 1-phenylethylamine with carbonyl diimidazole or phosgene derivatives. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., ¹H/¹³C-NMR to verify substituent positions) and high-performance liquid chromatography (HPLC) for purity assessment (≥97% by nitrogen content analysis) . Solubility in water and melting points (e.g., ~133°C) are critical quality-control parameters .

Q. Which in vitro assays are commonly used to evaluate its pharmacological activity?

- Methodological Answer : CRAC (Calcium Release-Activated Calcium) channel inhibition is assessed using calcium flux assays in T-lymphocytes, with ORAI1-specific targeting confirmed via electrophysiology . Anti-inflammatory activity is evaluated using lipopolysaccharide (LPS)-induced cytokine release models (e.g., IL-2 suppression in Jurkat cells) . Dose-response curves and IC₅₀ values are calculated to quantify potency.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use enclosed systems or local exhaust ventilation to minimize airborne exposure. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Immediate decontamination with water is advised for skin contact, and all waste should comply with hazardous chemical disposal regulations .

Advanced Research Questions

Q. How can structural modifications improve the compound’s bioactivity and reduce cytotoxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example:

- Phenyl ring substitutions : Electron-withdrawing groups (e.g., -Cl) enhance CRAC inhibition but may increase cytotoxicity .

- Urea linker optimization : Replacing the urea moiety with thiourea or carbamate groups alters metabolic stability .

Computational docking (e.g., AutoDock Vina) identifies binding interactions with ORAI1 channels, guiding rational design .

Q. How should researchers address discrepancies in reported toxicity data?

- Methodological Answer : Contradictions often arise from inconsistent experimental designs (e.g., varying animal models or dosing regimens). To resolve this:

- Standardize protocols : Follow OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose) for harmonized data .

- Validate assays : Use histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) to cross-verify findings .

Q. What analytical strategies are employed to resolve batch-to-batch variability in synthesis?

- Methodological Answer : Implement orthogonal analytical methods:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular integrity and detects trace byproducts (e.g., di-urea derivatives) .

Q. What pharmacokinetic challenges are associated with this compound, and how are they mitigated?

- Methodological Answer : Poor aqueous solubility (~0.1 mg/mL) limits bioavailability. Strategies include:

- Nanoformulation : Lipid-based nanoparticles improve absorption in rodent models .

- Prodrug design : Ester prodrugs enhance intestinal permeability, validated via Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products